6-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a benzodioxole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with guanidine derivatives under acidic or basic conditions. The reaction is followed by cyclization to form the pyrimidine ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted derivatives, which can be further explored for their biological activities .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: For its potential as an enzyme inhibitor.
Medicine: Particularly in the development of anticancer agents due to its ability to inhibit cell proliferation.
Industry: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes involved in DNA replication and repair. The compound can inhibit these enzymes, leading to the disruption of cellular processes and ultimately cell death. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also feature the benzodioxole moiety and have shown antiproliferative activity against cancer cells.
Uniqueness
The uniqueness of this compound lies in its dual structural features, which confer specific interactions with biological targets, making it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
6-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c13-10-4-11(16)14-12(17)15(10)5-7-1-2-8-9(3-7)19-6-18-8/h1-4H,5-6,13H2,(H,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUIANWOPQSXSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=CC(=O)NC3=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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